MK571 sodium salt is a specific CysLT1 (Cysteinyl-Leukotriene Type 1 Receptor) antagonist. Target: CysLT1in vitro: MK571 is a multidrug resistance protein-2 (ABCC2, Mrp2) inhibitor and has been widely used to demonstrate the role of Mrp2 in the cellular efflux of drugs, xenobiotics and their conjugates. The estimated Ki for inhibition of the synthesis of K-4′-O-GlcA by MK571 is 19.7 μM. MK571 dose-dependently inhibits the intracellular biosynthesis of all flavonol glucuronides and sulphates by Caco-2 cells. MK571 significantly inhibits phase-2 conjugation of kaempferol by cell-free extracts of Caco-2, and production of kaempferol-4′-O-glucuronide was competitively inhibited. These data show that MK571, in addition to inhibiting MRP2, is a potential inhibitor of enterocyte phase-2 conjugation.
MK-571 sodium
CAS No.: 115103-85-0
Cat. No.: VC0001882
Molecular Formula: C26H26ClN2NaO3S2
Molecular Weight: 537.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 115103-85-0 |
---|---|
Molecular Formula | C26H26ClN2NaO3S2 |
Molecular Weight | 537.1 g/mol |
IUPAC Name | sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
Standard InChI | InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+; |
Standard InChI Key | XNAYQOBPAXEYLI-AAGWESIMSA-M |
Isomeric SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Canonical SMILES | CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Appearance | Assay:≥95%A crystalline solid |
Chemical Identity and Physicochemical Properties
Structural Characteristics
MK-571 sodium features a complex polycyclic structure with a sodium counterion, as evidenced by its SMILES notation:
[Na+].CN(C)C(=O)CCSC(SCCC([O-])=O)c1cccc(\C=C\c2ccc3ccc(Cl)cc3n2)c1
. The presence of a chlorinated aromatic system and sulfonic acid groups contributes to its high affinity for transmembrane transporters and receptors.
Table 1: Key Physicochemical Parameters
The compound's limited aqueous solubility necessitates formulation strategies for in vivo applications, typically employing dimethyl sulfoxide (DMSO) as a vehicle .
Pharmacological Targets and Mechanisms
CysLT1 Receptor Antagonism
MK-571 sodium demonstrates nanomolar affinity for the cysteinyl leukotriene receptor 1 (CysLT1), with binding constants of:
This receptor blockade inhibits leukotriene D4 (LTD4)-mediated bronchoconstriction and inflammation, positioning MK-571 sodium as a potential therapeutic candidate for asthma and chronic obstructive pulmonary disease .
MRP2/ABCC2 Transport Inhibition
As a competitive inhibitor of multidrug resistance protein 2 (MRP2), MK-571 sodium:
-
Reduces cellular efflux of drug conjugates by 70-90% at 20 μM
-
Competitively inhibits kaempferol-4′-O-glucuronide synthesis (Ki = 19.7 μM)
Table 2: Transport Inhibition Profile
Substrate | Inhibition Efficiency | Cell Model |
---|---|---|
Flavonol glucuronides | 85% reduction | Caco-2 |
Etoposide | 60% accumulation | MRP1-knockdown |
Vincristine | 45% retention | Glioblastoma |
Therapeutic Applications in Disease Models
Erectile Dysfunction in Metabolic Syndrome
A landmark 2023 study revealed MK-571 sodium's ability to restore erectile function in obese mice through cGMP modulation :
Key Findings:
-
Complete reversal of obesity-induced intracavernous pressure deficits
-
No significant effect on cAMP or p-VASP Ser157 phosphorylation
Mechanistically, MRP4/5 inhibition prevents cGMP efflux, enhancing nitric oxide signaling pathways compromised in metabolic dysfunction .
Chemosensitization in Oncology
Preclinical models demonstrate MK-571 sodium's capacity to overcome multidrug resistance:
Research Methodology and Experimental Protocols
Standard In Vitro Assay Conditions
Typical experimental parameters for MRP inhibition studies:
In Vivo Dosing Regimens
The obese mouse model employed:
Emerging Research Directions
Recent investigations propose novel applications for MK-571 sodium:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume